molecular formula C14H13NO4 B2710974 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1361143-16-9

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid

Cat. No. B2710974
M. Wt: 259.261
InChI Key: FRQFNSRFSXTHII-UHFFFAOYSA-N
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Description

“2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” is a compound that contains a furan ring, which is a common structural component of many natural products . It is a type of furan platform chemical (FPC) that can be synthesized from biomass .


Synthesis Analysis

The synthesis of furan compounds like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be achieved through the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .


Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” includes a furan ring, a carbonyl group, an amino group, and a phenyl group . The compound also contains a total of 41 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 4 double bonds, and 11 aromatic bonds .


Chemical Reactions Analysis

The chemical reactions involving “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be influenced by various factors. For instance, the Paal–Knorr synthesis requires an acid catalyst . Also, the compound can undergo different types of reactions applicable to FPCs .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Furan derivatives, including those similar to "2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid," are pivotal in the synthesis of heterocyclic compounds. For instance, the reaction of cysteine with levulinic acid produces heterocyclic structures stabilized via dehydration, leading to compounds like 5-oxothiazolidinecarboxylic acid. These reactions demonstrate the utility of furan derivatives in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Grinev, Amal’chieva, & Egorova, 2014).

Material Science and Polymer Chemistry

Furan derivatives are also explored for their potential in material science, particularly in the development of biobased polymers. The synthesis of furan oligoesters from 2,5-furandicarboxylic acid and aliphatic diols using immobilized lipase B illustrates the feasibility of producing biobased polymers with high yield. This approach highlights the role of furan derivatives in creating sustainable materials for various applications, including packaging and automotive parts (Cruz-Izquierdo et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against Candida albicans, Escherichia coli, and Staphylococcus aureus has been documented. This finding suggests that furan derivatives could serve as templates for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Kalyaev et al., 2022).

Biochemical Applications

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential of furan derivatives in biochemical processes. FDCA is a promising biobased platform chemical for producing polymers, highlighting the role of furan derivatives in transitioning towards sustainable chemical processes (Dijkman, Groothuis, & Fraaije, 2014).

Safety And Hazards

Furan compounds can be hazardous. They may cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Furan platform chemicals like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” have potential applications in the chemical industry, particularly as the industry shifts from traditional resources such as crude oil to biomass . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . Future research may focus on exploring these possibilities.

properties

IUPAC Name

2-(furan-2-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFNSRFSXTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid

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